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Abstract
Manifaxine (developmental code name: GW320659) is a norepinephrine-dopamine reuptake

inhibitor (NDRI) that was under development by GlaxoSmithKline in the early 2000s. As a

structural analog of radafaxine, an active metabolite of bupropion, manifaxine was

investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity.

Early clinical trials suggested potential efficacy and a favorable safety profile for both

indications.[1][2] However, the development of manifaxine was ultimately discontinued, and

comprehensive preclinical and clinical data remain largely unpublished. This technical guide

provides a detailed history of the discovery and development of manifaxine, compiling

available information on its synthesis, mechanism of action, and clinical evaluation. It is

intended to serve as a resource for researchers in the fields of neuroscience and drug

development, offering insights into the trajectory of a promising but ultimately unmarketed

therapeutic agent.

Discovery and Rationale
Manifaxine was developed by GlaxoSmithKline through the structural modification of

radafaxine, a major active metabolite of bupropion.[2] The rationale for its development was

rooted in the established therapeutic utility of NDRIs in treating conditions like ADHD and the
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potential for this mechanism in managing obesity. By selectively blocking the norepinephrine

transporter (NET) and the dopamine transporter (DAT), NDRIs increase the synaptic

concentrations of norepinephrine and dopamine, key neurotransmitters in regulating attention,

motivation, and appetite.

Synthesis of Manifaxine
The synthesis of Manifaxine is a multi-step process that begins with the Grignard reaction

between 3,5-difluorobenzonitrile and ethylmagnesium bromide to yield 3',5'-

difluoropropiophenone. This intermediate then undergoes bromination at the alpha-keto

position. The final step involves an intermolecular cyclization with DL-alaninol to form the

morpholinol ring structure of Manifaxine.

Figure 1: Synthetic pathway of Manifaxine.

Preclinical Pharmacology
Mechanism of Action
Manifaxine is a norepinephrine-dopamine reuptake inhibitor.[2] It binds to and blocks the

function of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading

to an increase in the extracellular levels of norepinephrine and dopamine in the synaptic cleft.

This enhanced noradrenergic and dopaminergic signaling is believed to be the primary

mechanism underlying its therapeutic effects in ADHD and obesity.

Figure 2: Proposed mechanism of action of Manifaxine.

Binding Affinity and Pharmacokinetics
Specific quantitative data on the binding affinities (Ki or IC50 values) of manifaxine for NET

and DAT are not publicly available. Similarly, detailed preclinical pharmacokinetic parameters

such as plasma half-life, bioavailability, and clearance in animal models have not been

published. This lack of publicly available data is a significant limitation in providing a complete

preclinical profile of the compound.

Clinical Development
Manifaxine underwent Phase II clinical trials for the treatment of ADHD in children and for

obesity in adults.
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Manifaxine for ADHD
A multicenter, open-label, dose-titration study evaluated the safety, tolerability, and efficacy of

manifaxine in children with ADHD.[1]

Table 1: Summary of Manifaxine ADHD Clinical Trial

Parameter Value

Study Design Multicenter, open-label, dose-titration

Patient Population Children with ADHD (mean age 9.1 years)

Number of Subjects 51 entered, 46 completed

Dosage Titrated weekly from 1.25 mg to 15 mg daily

Mean Dose 14.2 mg/day

Treatment Duration Up to 11 weeks

Primary Efficacy Endpoint

Clinical response (CGI-I score of 1 or 2 and ≥5

point improvement on Conners Parent or

Teacher Rating Scales T-score)

Efficacy Outcome 76% of subjects showed improvement

Safety Generally mild adverse events

Source: DeVeaugh-Geiss J, et al. J Am Acad Child Adolesc Psychiatry. 2002.[1]

Manifaxine for Obesity
A Phase II dose-ranging study investigated the influence of genotype on the weight loss

efficacy and safety of manifaxine in obese subjects.[3]

Table 2: Summary of Manifaxine Obesity Clinical Trial (Pharmacogenetic Subgroup)
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Parameter Value

Study Design Phase II, dose-ranging

Patient Population Obese subjects

Subgroup
Carriers of specific polymorphisms in SLC6A2

and GRIN1 genes

Dosage 15 mg/day

Treatment Group (n=14) Mean weight loss of 7.84 kg (SD 5.23)

Placebo Group (n=16) Mean weight gain of 0.31 kg (SD 3.32)

Statistical Significance P < 0.0001

Source: Spraggs CF, et al. Pharmacogenet Genomics. 2005.[3]

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of manifaxine are not

fully available in the public domain. However, based on standard methodologies for the

evaluation of NDRIs, the following protocols are likely representative of the experiments

conducted.

Norepinephrine and Dopamine Transporter Binding
Assay (Hypothetical Protocol)

Figure 3: Hypothetical workflow for a transporter binding assay.

In Vivo Microdialysis for Neurotransmitter Levels
(Hypothetical Protocol)

Figure 4: Hypothetical workflow for an in vivo microdialysis experiment.

Discontinuation and Future Perspectives
The development of manifaxine was discontinued by GlaxoSmithKline, and the precise

reasons have not been publicly disclosed.[2] While the initial clinical data for ADHD and obesity

appeared promising, a number of factors could have contributed to this decision, including but

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16472106/
https://www.benchchem.com/product/b10837267?utm_src=pdf-body
https://www.benchchem.com/product/b10837267?utm_src=pdf-body
https://ouci.dntb.gov.ua/en/works/lR8ZGDE7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not limited to: insufficient efficacy in larger trials, unforeseen adverse effects, strategic portfolio

decisions by the company, or a challenging regulatory or market landscape.

The story of manifaxine highlights the complexities and high attrition rates inherent in

pharmaceutical research and development. Although it did not reach the market, the research

into manifaxine and other NDRIs has contributed to the broader understanding of the role of

norepinephrine and dopamine in various neuropsychiatric and metabolic disorders. The publicly

available data, though limited, may still hold value for researchers exploring novel therapeutics

targeting these monoaminergic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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